Thermal Stability vs. Dimethyl Analog
The target compound exhibits a decomposition melting point of 270 °C, whereas the commonly available 5,6-diamino-1,3-dimethyluracil (CAS 5440-00-6) melts with decomposition at 210–214 °C. This represents a quantified thermal stability advantage of approximately 56–60 °C, which is relevant for reactions conducted at elevated temperatures or for processes requiring robust crystalline intermediates .
| Evidence Dimension | Melting point (decomposition) |
|---|---|
| Target Compound Data | 270 °C (decomp) |
| Comparator Or Baseline | 5,6-Diamino-1,3-dimethyluracil: 210–214 °C (dec.) |
| Quantified Difference | Δ ≈ 56–60 °C higher for target compound |
| Conditions | Literature-reported melting points; no unified experimental conditions across sources |
Why This Matters
Higher thermal stability reduces the risk of premature decomposition during high-temperature synthetic steps or storage under stress, making the compound a more reliable intermediate for process chemistry.
